7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is a derivative of pyrimidine . Pyrimidine is a vital heterocyclic moiety due to its large spectrum of biological and pharmacological activities . It is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves the substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributes to activity enhancement .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered 1,3-diazine ring containing nitrogen at 1 and 3 positions, which is characteristic of pyrimidines . The molecular weight of the compound is 434.537 .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives are diverse due to the synthetic versatility of pyrimidine . This allows the generation of structurally diverse derivatives .Scientific Research Applications
- CDK2 (cyclin-dependent kinase 2) inhibition is a promising target for cancer therapy. Researchers have designed and synthesized a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds demonstrated significant cytotoxic activities against cancer cell lines, including MCF-7, HCT-116, and HepG-2. Notably, compounds 14 and 15 exhibited the best cytotoxic activities .
- Based on a core scaffold derived from ®-N-methyl-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, researchers identified ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile ®-6c as a selective JAK1 inhibitor .
- Piritrexim, a compound with a similar pyrimidine structure, inhibited dihydrofolate reductase (DHFR) and showed good antitumor effects in carcinosarcoma rat models .
- Researchers explored 6-alkynylpyrimidines as potent adenosine kinase inhibitors. These compounds may have implications in various contexts, including neurological disorders and cancer .
- Derivatives of 7H-pyrrolo[2,3-d]pyrimidine were synthesized and evaluated for antitubercular activity. These compounds could potentially contribute to tuberculosis treatment .
Cancer Treatment
JAK1 Inhibition
Antitumor Effects
Adenosine Kinase Inhibition
Antitubercular Activity
Cell Cycle Alteration and Apoptosis Induction
Future Directions
properties
IUPAC Name |
7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-pyridin-3-ylpyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-21-16-13(17(25)22(2)18(21)26)10-14(23(16)8-5-9-27-3)15(24)20-12-6-4-7-19-11-12/h4,6-7,10-11H,5,8-9H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLYBVLAEBFVBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCCOC)C(=O)NC3=CN=CC=C3)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.